molecular formula C15H25NO2 B4905506 2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol

2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol

Cat. No.: B4905506
M. Wt: 251.36 g/mol
InChI Key: ISQBTEVGVQNKDD-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol is an organic compound with a complex structure that includes a phenoxy group, a pentyl chain, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol typically involves the reaction of 3,4-dimethylphenol with a suitable halogenated pentylamine under basic conditions to form the intermediate 3,4-dimethylphenoxy-pentylamine. This intermediate is then reacted with ethylene oxide or ethylene chlorohydrin to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3,5-Dimethylphenoxy)pentylamino]ethanol
  • 2-[5-(3,4-Dimethoxyphenoxy)pentylamino]ethanol
  • 2-[5-(3,4-Dichlorophenoxy)pentylamino]ethanol

Uniqueness

2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-[5-(3,4-dimethylphenoxy)pentylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-13-6-7-15(12-14(13)2)18-11-5-3-4-8-16-9-10-17/h6-7,12,16-17H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQBTEVGVQNKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCCNCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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